molecular formula C12H28NaOSn B12663226 Sodium tributylstannolate CAS No. 85938-52-9

Sodium tributylstannolate

Cat. No.: B12663226
CAS No.: 85938-52-9
M. Wt: 330.05 g/mol
InChI Key: RUYXNCNSWSVQNW-UHFFFAOYSA-M
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Description

Sodium tributylstannolate is an organotin compound with the chemical formula C12H27NaOSn. It is a derivative of tributyltin, which is known for its applications in various industrial and research fields. This compound is characterized by its unique structure, where a sodium ion is bonded to a tributylstannyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium tributylstannolate can be synthesized through the reaction of tributyltin chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium, where tributyltin chloride is dissolved in water and sodium hydroxide is added gradually. The reaction proceeds as follows:

(C4H9)3SnCl+NaOH(C4H9)3SnONa+HCl\text{(C4H9)3SnCl} + \text{NaOH} \rightarrow \text{(C4H9)3SnONa} + \text{HCl} (C4H9)3SnCl+NaOH→(C4H9)3SnONa+HCl

The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure thorough mixing of reactants. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium tributylstannolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used.

Major Products Formed

    Oxidation: Tributyltin oxide.

    Reduction: Tributyltin hydride.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Sodium tributylstannolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: It is studied for its potential biological activity and effects on living organisms.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of sodium tributylstannolate involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The tributylstannyl group can also interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence enzyme activity and cellular signaling.

Comparison with Similar Compounds

Sodium tributylstannolate is unique compared to other organotin compounds due to its specific structure and reactivity. Similar compounds include:

    Tributyltin chloride: Used as a precursor in the synthesis of this compound.

    Tributyltin oxide: Formed through the oxidation of this compound.

    Tributyltin hydride: Formed through the reduction of this compound.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its versatility in synthetic chemistry and potential biological applications.

Properties

CAS No.

85938-52-9

Molecular Formula

C12H28NaOSn

Molecular Weight

330.05 g/mol

InChI

InChI=1S/3C4H9.Na.H2O.Sn/c3*1-3-4-2;;;/h3*1,3-4H2,2H3;;1H2;/q;;;+1;;/p-1

InChI Key

RUYXNCNSWSVQNW-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)CCCC.[OH-].[Na+]

Origin of Product

United States

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